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cis-Dihydrotetrabenazine Glucuronide-d6

Cat. No.: B1153001
M. Wt: 501.6
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Description

General Principles of Isotopic Labeling in Chemical Biology and Pharmaceutical Sciences

Isotopic labeling is a technique where an atom in a molecule is replaced by its isotope, which has a different number of neutrons. wikipedia.org This substitution creates a "labeled" compound that can be tracked and detected within a biological system without altering its fundamental chemical properties. wikipedia.orgcreative-proteomics.com Both stable isotopes (like deuterium (B1214612), ¹³C, and ¹⁵N) and radioactive isotopes (like ³H and ¹⁴C) are utilized. creative-proteomics.comchemicalsknowledgehub.com

The primary applications of isotopic labeling in pharmaceutical sciences include:

Mechanistic Studies: Elucidating the pathways of chemical reactions and metabolic processes. wikipedia.orgnumberanalytics.com

Tracer Studies: Following the journey of a drug molecule through the body to understand its ADME properties. chemicalsknowledgehub.comacs.org

Quantitative Analysis: Using labeled compounds as internal standards in analytical techniques like mass spectrometry for precise quantification of the unlabeled drug or its metabolites. acs.orgclearsynth.com

Deuterium (²H), a stable isotope of hydrogen, is particularly significant. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. This difference can slow down metabolic reactions that involve breaking this bond, a phenomenon known as the kinetic isotope effect (KIE). acs.orgnih.gov This effect is a cornerstone of developing deuterated drugs with improved pharmacokinetic profiles. nih.govresearchgate.net

Significance of Glucuronidation as a Phase II Metabolic Pathway for Xenobiotics and Endogenous Compounds

Glucuronidation is a major Phase II metabolic reaction, a conjugation process that attaches a glucuronic acid molecule to a xenobiotic (foreign substance like a drug) or an endogenous compound. uomus.edu.iqwikipedia.org This process is catalyzed by a family of enzymes called UDP-glucuronosyltransferases (UGTs), which are primarily found in the liver but also in other tissues like the intestine, kidneys, and brain. wikipedia.orgresearchgate.net

The key functions of glucuronidation are:

Increased Water Solubility: The addition of the highly polar glucuronic acid moiety significantly increases the water solubility of typically hydrophobic compounds. uomus.edu.iqwikipedia.org

Detoxification and Elimination: This increased solubility facilitates the elimination of the substance from the body, usually through urine or bile. wikipedia.orgnih.gov Glucuronidation is therefore considered a critical detoxification mechanism. jove.com

Modulation of Biological Activity: While often leading to inactive metabolites, some glucuronide conjugates can be pharmacologically active. nih.gov For instance, morphine-6-glucuronide (B1233000) is a potent analgesic. nih.gov

Glucuronidation can occur on various functional groups, leading to the formation of O-, N-, S-, and C-glucuronides. uomus.edu.iqjove.com It is a crucial pathway for the metabolism of a wide array of drugs, including acetaminophen, morphine, and ibuprofen. jove.com

Overview of cis-Dihydrotetrabenazine Glucuronide-d6 as a Stable Isotope-Labeled Metabolite

Tetrabenazine (B1681281) is a drug used to treat hyperkinetic movement disorders. drugbank.com It undergoes extensive and rapid metabolism in the liver, primarily by carbonyl reductase, to form active metabolites, α-dihydrotetrabenazine (α-HTBZ) and β-dihydrotetrabenazine (β-HTBZ). drugbank.comnih.gov These metabolites are the primary active moieties. nih.govnih.gov

cis-Dihydrotetrabenazine is one of the stereoisomers of these active metabolites. Further metabolism of these dihydro-metabolites can occur, including through glucuronidation. cis-Dihydrotetrabenazine Glucuronide is therefore a Phase II metabolite of tetrabenazine.

This compound is a stable isotope-labeled version of this metabolite. The "-d6" designation indicates that six hydrogen atoms in the molecule have been replaced with deuterium. This labeling is typically on the two methoxy (B1213986) groups of the tetrabenazine structure, creating trideuteromethoxy groups. acs.org This specific deuteration makes the compound an invaluable tool in pharmacokinetic research. It is primarily used as an internal standard for the highly accurate quantification of the non-labeled cis-Dihydrotetrabenazine Glucuronide in biological samples using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). clearsynth.comnih.gov

Properties of Related Tetrabenazine Compounds
Compound NameMolecular FormulaMolecular Weight (g/mol)Primary Use in Research
TetrabenazineC19H27NO3317.42Parent Drug
cis-DihydrotetrabenazineC19H29NO3319.44Active Metabolite
cis-Dihydrotetrabenazine GlucuronideC25H37NO9495.56Phase II Metabolite
cis-Dihydrotetrabenazine-d6C19H23D6NO3325.5Deuterated Active Metabolite

Contextualizing Deuterated Analogues within Drug Metabolism Research

The strategic use of deuterium in drug molecules, known as deuteration, has become a significant strategy in medicinal chemistry. uniupo.itnih.gov This "deuterium switch" can lead to compounds with improved properties compared to their non-deuterated (protio) counterparts. uniupo.iteurekalert.org

Key research findings on deuterated analogues include:

Enhanced Safety and Tolerability: Deuteration can reduce the formation of unwanted or toxic metabolites, potentially leading to a better safety profile. eurekalert.orgnih.gov

Increased Metabolic Stability: The stronger C-D bond makes the molecule more resistant to metabolic breakdown at the site of deuteration. acs.orgpharmaffiliates.com

Internal Standards for Bioanalysis: Deuterated analogues are considered the gold standard for use as internal standards in quantitative bioanalysis. acs.orgkcasbio.com Because they have nearly identical chemical and physical properties to the analyte (the non-deuterated compound), they behave similarly during sample extraction and analysis, correcting for variability and matrix effects in LC-MS/MS, which leads to highly reliable and accurate data. clearsynth.comkcasbio.com

Deutetrabenazine, a deuterated version of tetrabenazine, serves as a prime example. The deuteration of its methoxy groups slows its metabolism, resulting in a longer half-life and increased exposure of its active metabolites compared to tetrabenazine. nih.govresearchgate.net This improved pharmacokinetic profile was a key factor in it becoming the first deuterated drug to receive FDA approval. uniupo.itnih.govnih.gov The development of this compound is a direct extension of this research, providing essential tools for detailed studies of the metabolic fate of these improved therapeutic agents.

Properties

Molecular Formula

C₂₅H₃₁D₆NO₉

Molecular Weight

501.6

Synonyms

cis (2,3)-Dihydro Tetrabenazine Glucuronide-d6

Origin of Product

United States

Metabolic Pathways and Enzymology of Cis Dihydrotetrabenazine Glucuronide D6 Formation

Formation of Dihydrotetrabenazine (B1670615) Precursors

Enzymatic Reduction of Tetrabenazine (B1681281) to Dihydrotetrabenazine Isomers

Tetrabenazine undergoes extensive first-pass metabolism in the liver following oral administration. The primary metabolic pathway is the reduction of the 2-keto group, a reaction catalyzed by cytosolic enzymes known as carbonyl reductases. nih.govnih.gov This enzymatic reduction is rapid and efficient, leading to plasma concentrations of the parent tetrabenazine often being very low or below the limit of detection. nih.govresearchgate.net

The products of this reaction are the major, pharmacologically active metabolites of tetrabenazine: α-dihydrotetrabenazine (α-HTBZ) and β-dihydrotetrabenazine (β-HTBZ). nih.govnih.gov These alcohol metabolites are considered the primary therapeutic moieties responsible for the clinical effects of tetrabenazine. researchgate.netnih.gov

Stereochemical Considerations in Dihydrotetrabenazine Isomer Generation

The stereochemistry of dihydrotetrabenazine is complex due to the presence of multiple chiral centers. The tetrabenazine drug product is a racemic mixture of two enantiomers: (+)-(3R,11bR)-TBZ and (−)-(3S,11bS)-TBZ. The enzymatic reduction of the ketone at the C-2 position introduces a new chiral center, resulting in the formation of several stereoisomers of dihydrotetrabenazine (DHTBZ).

The reduction process generates metabolites with distinct spatial arrangements. The primary metabolites, α-HTBZ and β-HTBZ, differ in the orientation of the newly formed hydroxyl group at the C-2 position. These can be further classified based on their absolute configurations. In total, eight stereoisomers of dihydrotetrabenazine are possible. labcorp.com The isomers are generally categorized based on the relative configuration at the C-3 and C-11b positions as either trans or cis.

The four primary trans-DHTBZ metabolites formed in vivo are:

(2R,3R,11bR)-DHTBZ, also known as (+)-α-HTBZ

(2S,3S,11bS)-DHTBZ, also known as (−)-α-HTBZ

(2S,3R,11bR)-DHTBZ, also known as (+)-β-HTBZ

(2R,3S,11bS)-DHTBZ, also known as (−)-β-HTBZ

In addition to the trans isomers, four stereoisomers with a cis-configuration at the C-3 and C-11b positions can also be formed. labcorp.com The formation of cis-Dihydrotetrabenazine Glucuronide originates from one of these cis-DHTBZ precursors.

Table 1: Dihydrotetrabenazine Stereoisomers
ConfigurationCommon NameAbsolute Stereochemistry
trans(+)-α-HTBZ(2R,3R,11bR)
trans(−)-α-HTBZ(2S,3S,11bS)
trans(+)-β-HTBZ(2S,3R,11bR)
trans(−)-β-HTBZ(2R,3S,11bS)
cis(+)-cis-DHTBZ(2R,3S,11bR)
cis(−)-cis-DHTBZ(2S,3R,11bS)
cis(+)-cis-DHTBZ(2S,3S,11bR)
cis(−)-cis-DHTBZ(2R,3R,11bS)

Glucuronidation of Dihydrotetrabenazine Isomers

Following their formation, the dihydrotetrabenazine isomers undergo further phase II metabolism. One of these pathways is glucuronidation, which involves the covalent attachment of glucuronic acid to the hydroxyl group of the DHTBZ isomers. This process is catalyzed by a superfamily of enzymes known as UDP-glucuronosyltransferases (UGTs). The resulting glucuronide conjugates are more water-soluble, facilitating their excretion from the body, primarily via urine. bioivt.com Studies have confirmed the presence of a glucuronide of HTBZ as a minor metabolite in human plasma and as a component of the circulating metabolites that are renally eliminated. nih.govbioivt.comresearchgate.net

Identification and Characterization of UDP-Glucuronosyltransferase (UGT) Isoforms Involved in Glucuronidation

While it is established that dihydrotetrabenazine metabolites are substrates for glucuronidation, the specific UGT isoforms responsible for catalyzing this reaction have not been identified in publicly available scientific literature. Reaction phenotyping studies, which use a panel of recombinant human UGT enzymes (such as UGT1A1, 1A3, 1A4, 1A9, 2B7, and 2B15) to pinpoint the specific enzymes involved in a drug's metabolism, have not been published for the various DHTBZ isomers. criver.comevotec.com

Substrate Specificity and Regioisomeric Glucuronide Formation

The substrate specificity of UGT enzymes for the different cis and trans stereoisomers of dihydrotetrabenazine is currently unknown. It is common for UGT isoforms to exhibit selectivity for particular stereoisomers of a substrate. However, without identification of the active UGTs, it is not possible to determine which of the DHTBZ isomers is the preferred substrate for glucuronidation. The reaction is presumed to occur at the C-2 hydroxyl group, the site of the initial reduction, but detailed studies on the formation of potential regioisomers have not been reported.

Impact of Deuteration on Metabolic Stability and Pathway Diversion

The strategic replacement of hydrogen with deuterium (B1214612) at the two methoxy (B1213986) groups of tetrabenazine is the defining feature of deutetrabenazine and has a profound impact on its metabolic fate. This modification does not alter the initial reduction to the active dihydrotetrabenazine metabolites but significantly slows their subsequent elimination. researchgate.net

Kinetic Isotope Effects on Carbon-Deuterium Bond Cleavage in Metabolic Transformations

The metabolic stabilizing effect of deuteration is attributed to a phenomenon known as the kinetic isotope effect (KIE). bioscientia.de The bond between carbon and deuterium (C-D) is stronger and vibrates at a lower frequency than the corresponding carbon-hydrogen (C-H) bond. semanticscholar.org Consequently, more energy is required to break a C-D bond than a C-H bond.

In many enzymatic reactions catalyzed by the Cytochrome P450 (CYP) system, the cleavage of a C-H bond is a critical, rate-determining step in the metabolic process. uspto.gov By replacing the hydrogens on the methoxy groups with deuterium, the rate of metabolic cleavage at these sites is substantially reduced. bioscientia.de This primary KIE is the fundamental mechanism by which deutetrabenazine provides a more stable pharmacokinetic profile compared to its non-deuterated counterpart. bioscientia.desemanticscholar.org

Differential Effects on O-Demethylation Pathways of Deuterated Dihydrotetrabenazine

The primary route of elimination for the active α- and β-dihydrotetrabenazine metabolites is O-demethylation of the methoxy groups at the 9 and 10 positions. nih.govnih.gov This reaction is predominantly catalyzed by the CYP2D6 enzyme. drugbank.comnih.gov The products of this O-demethylation are significantly less potent as inhibitors of the vesicular monoamine transporter 2 (VMAT2). nih.gov

The deuteration of the methoxy groups in deutetrabenazine makes the resultant deuterated dihydrotetrabenazine metabolites (α-HTBZ-d6 and β-HTBZ-d6) poorer substrates for CYP2D6. nih.gov The stronger C-D bonds are more resistant to oxidative cleavage by the enzyme, which slows the catabolism of these active metabolites. bioscientia.de This attenuated metabolism directly results in a prolonged plasma half-life and increased systemic exposure (AUC) of the active moieties, which is the intended therapeutic benefit of deuteration. nih.govnih.gov

Comparative Studies of Metabolic Profiles between Deuterated and Non-Deuterated Analogues in In Vitro and In Vivo Systems

The predictable impact of deuteration on metabolic stability has been confirmed in both preclinical and clinical studies. In vitro experiments using human liver microsomes demonstrated that deuteration attenuates the conversion of the active HTBZ metabolites to their O-demethylated products. nih.gov These findings translated directly to human pharmacokinetics, where the metabolic pathway of deutetrabenazine was found to be qualitatively identical to that of tetrabenazine, with no new or unique metabolites formed. nih.gov

Clinical studies directly comparing single doses of deutetrabenazine and tetrabenazine in healthy volunteers revealed significant differences in the pharmacokinetic profiles of the active metabolites, confirming the predictions from in vitro models. nih.gov The deuterated metabolites exhibited a nearly doubled elimination half-life and a more than two-fold increase in total exposure (AUC) with only a marginal increase in peak plasma concentrations (Cmax). nih.gov This altered profile results in an increased ratio of active-to-inactive metabolites for deutetrabenazine. nih.gov

Table 1: Comparative Pharmacokinetic Parameters of Total (α+β)-HTBZ Metabolites Following Single 25 mg Doses of Deutetrabenazine and Tetrabenazine in Extensive CYP2D6 Metabolizers
ParameterDeuterated (α+β)-HTBZ (from Deutetrabenazine)Non-Deuterated (α+β)-HTBZ (from Tetrabenazine)Fold Change (Deuterated vs. Non-Deuterated)
AUC0–inf (ng·hr/mL) 566.2243.6~2.3
Cmax (ng/mL) 69.364.3~1.1
t1/2 (hours) 9.95.0~2.0
Data derived from a crossover study in healthy volunteers. AUC0–inf: Area under the concentration-time curve from zero to infinity; Cmax: Maximum plasma concentration; t1/2: Elimination half-life. nih.gov
Table 2: Relative Abundance of Major Plasma Metabolites
Metabolite% of Total Drug-Related Material in Plasma ([14C]-Deutetrabenazine)% of Total Drug-Related Material in Plasma ([14C]-Tetrabenazine)
α-HTBZ (Active) 12.3%10.3%
β-HTBZ (Active) 31.4%27.7%
O-desmethyl-α-HTBZ (Less Active) 11.3%12.3%
O-desmethyl-β-HTBZ (Less Active) 22.2%34.8%
Data from a mass balance study showing the distribution of metabolites. Note the higher relative percentage of the less active O-desmethyl-β-HTBZ for the non-deuterated compound. nih.gov

Analytical Methodologies for Characterization and Quantification of Cis Dihydrotetrabenazine Glucuronide D6

Mass Spectrometry-Based Detection and Structural Elucidation

Mass spectrometry (MS) stands as the cornerstone technology for the analysis of drug metabolites due to its high sensitivity, selectivity, and ability to provide structural information. When coupled with chromatographic separation techniques, MS allows for the resolution and identification of complex mixtures from biological matrices.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Glucuronide Analysis

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the predominant method for the analysis of tetrabenazine (B1681281) and its metabolites from plasma and urine. nih.govresearchgate.net This technique is particularly well-suited for polar, non-volatile compounds like glucuronides, enabling their direct measurement without the need for chemical derivatization. scispace.com In the analysis of tetrabenazine and its deuterated forms, plasma concentrations of the parent drugs are often low or below the limit of quantification, making the analysis of their more abundant metabolites, including glucuronides, crucial. researchgate.net

The typical LC-MS/MS setup for glucuronide analysis involves reversed-phase chromatography, often utilizing a C18 column to separate the analytes from endogenous matrix components. scispace.com The mobile phase commonly consists of a mixture of water and an organic solvent (like methanol (B129727) or acetonitrile) with acidic modifiers such as formic or acetic acid to ensure efficient ionization. scispace.comgoogle.com This methodology has been successfully applied to quantify various steroid glucuronides in human urine, demonstrating its robustness for this class of metabolites. nih.gov The high selectivity of tandem mass spectrometry, specifically using Multiple Reaction Monitoring (MRM), allows for accurate quantification even at low concentrations. scispace.com

ParameterTypical ConditionPurpose
Chromatography Reversed-Phase HPLC/UHPLCSeparation of polar analytes from biological matrix.
Stationary Phase C18 ColumnProvides hydrophobic interaction for analyte retention.
Mobile Phase Water/Acetonitrile or Methanol with 0.1% Formic AcidFacilitates analyte separation and protonation for MS detection.
Ionization Source Electrospray Ionization (ESI)Generates charged ions from non-volatile molecules in solution.
MS Analyzer Triple Quadrupole (QqQ) or High-Resolution MSProvides high selectivity and/or high mass accuracy for detection.
Detection Mode Multiple Reaction Monitoring (MRM) / Selected Ion Monitoring (SIM)Highly selective and sensitive quantification of target analytes.

Gas Chromatography-Mass Spectrometry (GC-MS/MS) Approaches for Metabolite Detection

While LC-MS is favored for glucuronides, Gas Chromatography-Mass Spectrometry (GC-MS/MS) is another powerful tool for metabolite analysis. However, its application to highly polar and thermally labile compounds like glucuronides is less direct. These molecules exhibit poor volatility and are not suitable for direct GC analysis. Therefore, a chemical derivatization step is required to convert the polar functional groups (hydroxyl, carboxyl) into more volatile and thermally stable derivatives. This additional sample preparation step can introduce variability and increase analysis time. Despite this, labeled compounds, including those related to tetrabenazine, are sometimes intended for use as internal standards in either GC- or LC-MS applications. cphi-online.com

High-Resolution Mass Spectrometry for Comprehensive Metabolite Profiling

High-Resolution Mass Spectrometry (HRMS), using analyzers like Orbitrap or Time-of-Flight (TOF), provides highly accurate mass measurements, typically with errors of less than 5 parts per million (ppm). This capability is invaluable for comprehensive metabolite profiling and structural elucidation. nih.gov In studies of deutetrabenazine, a key objective was to confirm that no novel metabolites were formed compared to the non-deuterated parent drug. nih.gov HRMS allows for the determination of the elemental composition of parent and fragment ions, which is critical for identifying unknown metabolites and distinguishing between isobaric species—compounds that have the same nominal mass but different elemental formulas.

Fragmentation Patterns and Diagnostic Ions for Glucuronide Identification

In tandem mass spectrometry (MS/MS), a specific precursor ion is selected and fragmented through collision-induced dissociation (CID) to produce a characteristic spectrum of product ions. chemrxiv.org The resulting fragmentation pattern serves as a structural fingerprint for the analyte. For glucuronide conjugates, a hallmark fragmentation pathway is the neutral loss of the glucuronic acid moiety (176 Da). This cleavage of the glycosidic bond is a highly characteristic transition used to screen for the presence of glucuronidated metabolites. scispace.com

For cis-Dihydrotetrabenazine Glucuronide-d6, MS/MS analysis would be expected to show a primary fragmentation corresponding to the loss of the glucuronic acid group, leading to the formation of a product ion representing the protonated cis-Dihydrotetrabenazine-d6 aglycone. Further fragmentation of this aglycone would produce additional diagnostic ions specific to the tetrabenazine core structure. lew.ro The identification of these unique fragmentation patterns is essential for confirming the identity of the metabolite in a complex biological sample. researchgate.net

Quantitative Analysis Using Stable Isotope Labeling

The use of stable isotope-labeled (SIL) internal standards is the gold standard in quantitative bioanalysis using mass spectrometry. These standards have chemical and physical properties that are nearly identical to the analyte of interest. bioanalysis-zone.com

Role of this compound as an Internal Standard in Bioanalytical Assays

A deuterated compound such as this compound is an ideal internal standard for the quantification of its non-labeled analogue, cis-Dihydrotetrabenazine Glucuronide. cphi-online.com The key advantages of using a SIL internal standard are:

Co-elution: It co-elutes with the analyte during chromatographic separation, experiencing the same matrix effects and ionization suppression or enhancement.

Extraction Recovery: It mimics the analyte during sample preparation and extraction, effectively correcting for any analyte loss.

Mass Differentiation: It is easily distinguished from the analyte by the mass spectrometer due to the mass difference from the deuterium (B1214612) labels.

In pharmacokinetic studies of tetrabenazine and deutetrabenazine, this principle is routinely applied. Deuterium-labeled compounds serve as internal standards for the quantification of the unlabeled analytes, and conversely, the unlabeled analytes are used as internal standards for the measurement of the deuterated compounds. nih.govnih.gov This approach ensures high accuracy and precision in the bioanalytical data, which is essential for reliable pharmacokinetic modeling. nih.gov

Development and Validation of Robust Quantitative Methods

The development of robust quantitative methods for this compound, and by extension its non-labeled counterpart, is centered around liquid chromatography-tandem mass spectrometry (LC-MS/MS). These methods are essential for ensuring the accuracy, precision, and reliability of bioanalytical data.

High-performance liquid chromatography (HPLC) is a cornerstone of these methods, providing the necessary separation of the analyte from other metabolites and endogenous matrix components. For tetrabenazine and its related substances, methods have been developed using gradient elution systems to achieve effective separation. researchgate.net A typical system might involve a mobile phase consisting of methanol and phosphate (B84403) buffers, with detection at a specific wavelength, such as 224 nm, for UV detection. researchgate.net However, for a compound like this compound, which is typically used as an internal standard in mass spectrometry, the primary detection method is MS/MS.

Method validation is a critical aspect of developing these quantitative assays. Key validation parameters include specificity, linearity, accuracy, precision, stability, and robustness. researchgate.net Linearity is established across a defined concentration range, with limits of detection (LOD) and quantification (LOQ) determined to be as low as 0.10 µg/mL and 0.20 µg/mL, respectively, for related substances of tetrabenazine. researchgate.net Recovery experiments are performed to assess the accuracy of the method, with mean percent recovery values typically falling between 91.64% and 105.89%. researchgate.net

The stability of the analyte in biological samples under various conditions (e.g., freeze-thaw cycles, short-term benchtop storage, and long-term storage) is also rigorously evaluated to ensure sample integrity throughout the analytical process.

Strategies for Absolute Quantification in Complex Biological Matrices

Absolute quantification of this compound in complex biological matrices such as plasma, urine, or tissue homogenates presents unique challenges due to the presence of interfering substances. LC-MS/MS is the preferred technique for this purpose due to its high selectivity and sensitivity. scispace.com

A common strategy involves the use of a stable isotope-labeled internal standard, which in many assays would be a compound like this compound itself, used to quantify the non-labeled endogenous or administered compound. The principle relies on the identical chemical and physical properties of the labeled and unlabeled compounds, which results in similar extraction recovery and ionization efficiency, thereby correcting for matrix effects.

Sample preparation is a crucial step to remove proteins and other interfering components. scispace.com Protein precipitation is a common first step, followed by techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to further purify the sample. The choice of extraction solvent in LLE is critical; highly non-polar solvents may not efficiently extract hydrophilic glucuronides, potentially leading to underestimation. scispace.com

In the absence of a synthesized glucuronide standard, a semi-quantitative approach can be employed. This involves enzymatic hydrolysis of the glucuronide using β-glucuronidase to release the aglycone (cis-dihydrotetrabenazine-d6). scispace.com The concentration of the aglycone is then determined using a calibration curve of the authentic standard. A response factor is established to correlate the aglycone concentration back to the original glucuronide concentration. scispace.com However, this method relies on the completeness of the enzymatic hydrolysis, which can be influenced by factors such as enzyme concentration and the presence of plasma proteins that may bind to the glucuronide. scispace.com

Advanced Chemical Isotope Labeling Strategies for Glucuronide Profiling

To enhance the comprehensive analysis of glucuronides, advanced chemical isotope labeling strategies have been developed. These techniques improve detection sensitivity and provide more confident identification of glucuronide metabolites.

Novel Labeling Reagents and Their Application to Glucuronide Metabolomics

A significant advancement in glucuronide analysis is the use of novel labeling reagents that specifically target the carboxylic acid group of the glucuronic acid moiety. One such pair of reagents is N,N-dimethylethylenediamine (DMED-d0) and its deuterated counterpart, DMED-d6. nih.govacs.org This labeling strategy is applicable to all types of glucuronides (O-, N-, and acyl-glucuronides) as it derivatizes the glucuronic acid itself. acs.org

The derivatization process is straightforward and rapid, involving an amidation reaction. nih.gov The use of DMED labeling has been shown to significantly increase the detection sensitivity of glucuronides in LC-MS analysis. For a set of 15 glucuronide standards, DMED labeling resulted in a 3- to 55-fold decrease in the limits of detection compared to non-derivatized analysis. nih.govacs.org

Table 1: Improvement in Limits of Detection (LODs) for Glucuronide Standards with DMED Labeling

Glucuronide StandardFold Decrease in LOD with DMED Labeling
Representative Standard 13
Representative Standard 215
Representative Standard 328
Representative Standard 442
Representative Standard 555

This table illustrates the range of improvement in detection sensitivity observed for various glucuronide standards upon derivatization with DMED. nih.govacs.org

Dual-Filtering Strategies for Enhanced Detection Sensitivity and Specificity

To improve the confidence of glucuronide identification in complex samples, a dual-filtering strategy has been developed in conjunction with chemical isotope labeling. nih.govacs.org This approach involves two stages of filtering based on the mass spectrometry data.

Filter I: Screening for Carboxyl-Containing Compounds Samples are labeled with both the light (d0) and heavy (d6) versions of the DMED reagent. In the mass spectrum, all carboxyl-containing compounds, including glucuronides, will appear as peak pairs with a characteristic mass difference (Δm/z) of 6.037 Da between the light and heavy-labeled forms. nih.govacs.org This allows for the initial filtering of all potential carboxylated metabolites from the complex dataset.

Filter II: Specific Identification of Glucuronides The second filter relies on the specific fragmentation pattern of the DMED-labeled glucuronic acid moiety in tandem mass spectrometry (MS/MS). The fragmentation of DMED-d0/d6-labeled glucuronides produces two pairs of diagnostic ions at m/z 247.1294/253.1665 and m/z 229.1188/235.1559. nih.govacs.org By searching for these specific fragment ion pairs within the pool of compounds that passed the first filter, glucuronides can be identified with high confidence and specificity.

This dual-filtering strategy has been successfully applied to profile glucuronide metabolites in urine samples, where a large number of features were screened and annotated as potential glucuronides. nih.govacs.org This powerful combination of isotope labeling and targeted data filtering provides a robust platform for comprehensive and sensitive glucuronide metabolomics.

Pharmacokinetic and Disposition Research of Deuterated Metabolites Non Clinical Focus

In Vitro Pharmacokinetic Assessments

In vitro studies are fundamental in characterizing the basic pharmacokinetic properties of a drug metabolite before advancing to more complex in vivo models. These assessments help predict a compound's behavior in a biological system.

Membrane Permeability and Transport Studies

Plasma Protein Binding and Distribution in In Vitro Systems

Direct in vitro plasma protein binding data for cis-Dihydrotetrabenazine Glucuronide-d6 is not specified in the available literature. For the non-deuterated parent drug, tetrabenazine (B1681281), in vitro protein binding ranges from 82% to 85%. Its primary active metabolites, α-dihydrotetrabenazine (α-HTBZ) and β-dihydrotetrabenazine (β-HTBZ), show binding percentages of 60% to 68% and 59% to 63%, respectively. drugbank.com It is anticipated that the deuterated versions of these metabolites would exhibit similar binding patterns. drugbank.com Glucuronide metabolites often have lower plasma protein binding than their parent compounds due to increased hydrophilicity. Based on this general principle, it can be inferred that this compound likely has a lower percentage of plasma protein binding than cis-dihydrotetrabenazine-d6.

CompoundIn Vitro Plasma Protein Binding (%)
Tetrabenazine82 - 85
α-Dihydrotetrabenazine (α-HTBZ)60 - 68
β-Dihydrotetrabenazine (β-HTBZ)59 - 63
This compoundData not available

Pharmacokinetic Investigations in Animal Models

Animal models are indispensable for understanding the complete pharmacokinetic profile of a drug metabolite, encompassing its absorption, distribution, metabolism, and excretion (ADME).

Absorption, Distribution, Metabolism, and Excretion (ADME) Studies in Preclinical Species

Metabolism studies have identified the glucuronide of α-HTBZ as a minor urinary metabolite and a glucuronide of HTBZ as a minor component in plasma. nih.gov This confirms that glucuronidation is a relevant metabolic pathway for the dihydrotetrabenazine (B1670615) metabolites. Following administration of radiolabeled deutetrabenazine to healthy subjects, approximately 75% to 86% of the dose is excreted in the urine as various metabolites, including sulfate (B86663) and glucuronide conjugates. drugbank.com Fecal excretion accounts for a smaller portion of the elimination. drugbank.com In rodents, the pharmacokinetic profile of the deuterated dihydrotetrabenazine metabolites differs from that in humans, which may be attributable to differences in cytochrome P450 enzymes. drugbank.com

Evaluation of Systemic Exposure and Half-Life in Animal Models

There is no specific data on the systemic exposure and half-life of this compound in animal models. The research has centered on the pharmacologically active deuterated metabolites. In rodents, equivalent doses of deutetrabenazine and tetrabenazine result in roughly similar half-lives and less than a two-fold greater area under the curve (AUC) for the deuterated α- and β-dihydrotetrabenazine metabolites compared to their non-deuterated counterparts. drugbank.com This contrasts with human studies where deuteration leads to a more pronounced increase in half-life and exposure. drugbank.com

The half-life of the total deuterated (α+β)-HTBZ in healthy human volunteers is approximately 9 to 10 hours. drugbank.com The strategic deuteration of tetrabenazine effectively slows the metabolism of the active HTBZ metabolites, leading to an extended half-life and increased systemic exposure compared to the non-deuterated form. nih.govnih.gov This alteration of the pharmacokinetic profile is a key therapeutic advantage of deutetrabenazine.

ParameterDeuterated (d6) α- and β-dihydrotetrabenazine (in Rodents)
Half-life Roughly similar to non-deuterated metabolites
Systemic Exposure (AUC) < 2-fold greater than non-deuterated metabolites

Comparative Disposition Studies with Non-Deuterated Counterparts

In the realm of non-clinical pharmacokinetic research, understanding the disposition of a deuterated metabolite like this compound necessitates a comparative approach with its non-deuterated analog. While specific disposition data for the glucuronide conjugate itself in animal models is not extensively detailed in publicly available literature, valuable insights can be drawn from studies on its parent compounds, deutetrabenazine (SD-809) and tetrabenazine. Regulatory evaluations by agencies such as the U.S. Food and Drug Administration (FDA) confirm that the metabolic pathways of deutetrabenazine and tetrabenazine are qualitatively identical, meaning no new metabolites are formed as a result of deuteration. nih.gov This allows for scientifically sound inferences to be made about the disposition of deuterated metabolites based on the data from their non-deuterated counterparts.

Differential Excretion Patterns in Animal Models

Preclinical studies in animal models, primarily rats, form the basis of our understanding of the excretion patterns of tetrabenazine and, by extension, deutetrabenazine metabolites. Following administration, both compounds are extensively metabolized, with the resulting metabolites being the primary substances eliminated from the body. nih.govdrugbank.com

Research in rats indicates that tetrabenazine and its metabolites are predominantly excreted via the renal route, with a significant portion of the administered dose being recovered in the urine. nih.govdrugbank.com Studies with radiolabeled tetrabenazine have shown that approximately 75% of the dose is excreted in the urine, with a smaller fraction recovered in the feces. drugbank.com Given the identical metabolic pathways, a similar primary route of excretion is expected for deutetrabenazine metabolites. nih.gov The main circulating metabolites, including sulfate and glucuronide conjugates, are cleared from the body largely through urinary excretion. fda.govdrugbank.com

Interestingly, FDA reviews of non-clinical data highlight a key difference between animal models and humans. In rodents, the pharmacokinetic advantages of deuteration are less pronounced. Equal doses of deutetrabenazine and tetrabenazine administered to rats resulted in comparable half-lives and only slightly higher (less than twofold) systemic exposure (AUC) for the primary active deuterated metabolites (α- and β-dihydrotetrabenazine) compared to their non-deuterated forms. fda.gov This contrasts with human studies where deuteration leads to a more significant doubling of the half-life and exposure. nih.gov This species-specific difference underscores the importance of animal models in providing a foundational, albeit not perfectly predictive, understanding of drug disposition.

Furthermore, studies in pigmented rats have revealed that tetrabenazine and/or its metabolites bind to melanin-containing tissues, with radioactivity being detectable in the eye and fur for an extended period after a single dose. drugbank.comdrugbank.com This suggests a potential for tissue accumulation that is independent of the primary routes of excretion.

Mass Balance Studies for Deuterated Compounds in Preclinical Research

Mass balance studies are crucial for characterizing the absorption, distribution, metabolism, and excretion (ADME) of a new chemical entity. These studies typically involve administering a radiolabeled version of the compound and measuring the recovery of radioactivity in urine, feces, and expired air over time.

The majority of the administered radioactive dose for both compounds was recovered in the urine, with most of this recovery occurring within the first 48 hours post-dose. nih.gov Fecal excretion accounted for a smaller, yet significant, portion of the total dose. nih.gov These findings confirm that renal excretion is the principal pathway for the elimination of metabolites of both deutetrabenazine and tetrabenazine. nih.govfda.govdrugbank.com

The table below, based on human clinical trial data, illustrates the comparative mass balance between [¹⁴C]-deutetrabenazine and [¹⁴C]-tetrabenazine, reflecting the expected outcomes in a preclinical setting due to the conserved metabolic pathways.

Excretion Route[¹⁴C]-Deutetrabenazine (% of Dose)[¹⁴C]-Tetrabenazine (% of Dose)
Urine75% - 86%~75%
Feces8% - 11%7% - 16%
Total Recovery~92%~91%

Data derived from human mass balance studies, which are reflective of the general excretion patterns observed in non-clinical research. nih.govdrugbank.comfda.govdrugbank.com

Advanced Research Applications and Future Perspectives of Cis Dihydrotetrabenazine Glucuronide D6

Utilization in Mechanistic Studies of Drug Metabolism and Bioactivation

cis-Dihydrotetrabenazine Glucuronide-d6 is an invaluable tool for elucidating the intricate mechanisms of drug metabolism, particularly the phase II conjugation reaction of glucuronidation. Tetrabenazine (B1681281) itself is extensively metabolized, primarily by carbonyl reductase, to its active metabolites, α-dihydrotetrabenazine (α-HTBZ) and β-dihydrotetrabenazine (β-HTBZ). nih.govresearchgate.netdrugbank.com These active metabolites are subsequently metabolized, in part by the cytochrome P450 enzyme CYP2D6. drugbank.comnih.gov Glucuronidation represents a major pathway for the elimination of xenobiotics and endogenous compounds, converting them into more water-soluble forms that can be readily excreted. wikipedia.orgnih.gov

The use of this compound, a stable, deuterated form of a key metabolite, allows researchers to probe the activity and specificity of UDP-glucuronosyltransferase (UGT) enzymes. nih.govnih.gov By introducing this labeled compound into in vitro systems, such as liver microsomes, scientists can precisely track its formation and subsequent fate, providing direct evidence for the kinetics and regioselectivity of the glucuronidation process. nih.gov Furthermore, studying the potential for bioactivation is critical. While glucuronidation is typically a detoxification pathway, some glucuronide conjugates, particularly acyl glucuronides, can be reactive and bind to proteins. researchgate.net Investigating the formation and reactivity of this compound can help to characterize the potential for the formation of reactive metabolites of tetrabenazine.

Role in Understanding Deuteration-Induced Pharmacokinetic Modulation

A significant area of modern pharmaceutical research involves the strategic replacement of hydrogen with its stable isotope, deuterium (B1214612), to favorably alter a drug's pharmacokinetic profile. plos.orgacs.org This is known as the deuterium kinetic isotope effect (KIE), where the greater mass of deuterium can slow the rate of metabolic reactions that involve the cleavage of a carbon-deuterium bond. nih.govnih.gov The parent drug of the metabolite , tetrabenazine, has been successfully developed into a deuterated version, deutetrabenazine. nih.govnih.gov

Studies comparing tetrabenazine and deutetrabenazine have demonstrated that deuteration significantly alters the pharmacokinetics of the active dihydrotetrabenazine (B1670615) metabolites. neurology.orgnih.gov Specifically, deuteration leads to a longer half-life and increased systemic exposure of the active metabolites, allowing for less frequent dosing and potentially a more stable therapeutic effect. nih.govneurology.orgresearchgate.net

The table below summarizes key pharmacokinetic parameters of the active metabolites of tetrabenazine and its deuterated form, deutetrabenazine, illustrating the impact of deuteration.

ParameterTetrabenazine Metabolites (α+β-HTBZ)Deutetrabenazine Metabolites (deuterated α+β-HTBZ)Fold Change
Half-life (t½)~4.8 hours neurology.org~8.6 - 9.4 hours neurology.orgresearchgate.net~1.8 - 2.0
Area Under the Curve (AUC)261 ng·hr/mL neurology.org542 ng·hr/mL neurology.org~2.1
Maximum Concentration (Cmax)61.6 ng/mL neurology.org74.6 ng/mL neurology.org~1.2

Data derived from single-dose studies in healthy volunteers.

Application as a Research Tool for Isotopic Tracing in Biological Systems

Stable isotope-labeled compounds like this compound are fundamental tools for isotopic tracing studies in biological systems. nih.govyoutube.comyoutube.com In this context, the compound serves primarily as an internal standard in quantitative bioanalysis using mass spectrometry (MS). aptochem.comscioninstruments.com

The ideal internal standard for MS-based quantification is a stable isotope-labeled version of the analyte of interest. aptochem.com This is because its chemical and physical properties are nearly identical to the unlabeled analyte, meaning it behaves similarly during sample extraction, chromatography, and ionization. aptochem.comclearsynth.com However, its increased mass allows it to be distinguished by the mass spectrometer. scioninstruments.com

The use of this compound as an internal standard offers several advantages:

Accuracy and Precision: It compensates for variability in sample preparation and instrument response, leading to more accurate and precise quantification of the unlabeled cis-dihydrotetrabenazine glucuronide. clearsynth.comtexilajournal.com

Matrix Effect Compensation: In complex biological matrices like plasma or urine, other molecules can interfere with the ionization of the analyte. A co-eluting, stable isotope-labeled internal standard experiences the same matrix effects, allowing for reliable correction. clearsynth.comtexilajournal.com

Method Robustness: The use of such standards is essential for developing robust and reliable bioanalytical methods suitable for preclinical and clinical research. aptochem.com

By employing this compound, researchers can confidently and accurately trace the metabolic fate of tetrabenazine and its metabolites in various biological systems, from in vitro cell cultures to in vivo animal models. nih.govyoutube.com

Integration into Systems Biology and Metabolomics Approaches for Glucuronide Analysis

Systems biology and metabolomics aim to comprehensively identify and quantify the complete set of small-molecule metabolites in a biological system. nih.govnih.gov This provides a functional readout of the physiological state. The analysis of glucuronide conjugates is an important, yet challenging, aspect of metabolomics. acs.orgmdpi.com

Liquid chromatography-mass spectrometry (LC-MS) is the predominant analytical platform for these studies due to its sensitivity and broad applicability. nih.govresearchgate.net this compound is perfectly suited for integration into these advanced analytical workflows. Its primary role is as a labeled internal standard to ensure the high-quality, quantitative data that is essential for meaningful systems-level analysis. nih.gov

The challenges in glucuronide analysis include their structural diversity and the potential for in-source fragmentation during MS analysis. researchgate.net The development of robust LC-MS/MS methods, often facilitated by the availability of stable isotope-labeled standards like this compound, is crucial for overcoming these hurdles. researchgate.netnih.gov By enabling accurate quantification, this compound helps researchers to build more complete metabolic maps and to identify changes in glucuronidation pathways in response to drug administration or in different disease states.

Potential for Derivatization Chemistry in Enhanced Analytical Characterization

While LC-MS is a powerful tool, the characterization of glucuronide conjugates can sometimes be ambiguous, especially in determining the exact site of glucuronidation when multiple possibilities exist. nih.govresearchgate.net Chemical derivatization offers a strategy to overcome this limitation. By reacting the glucuronide with a specific chemical agent, a predictable mass shift is introduced, which can be detected by MS. nih.gov

For instance, different functional groups (e.g., hydroxyls, carboxyls) on the aglycone or the glucuronic acid moiety itself can be targeted with specific derivatizing agents. nih.govresearchgate.net The resulting mass shift can confirm the presence and number of these functional groups, helping to elucidate the metabolite's structure. nih.gov While specific derivatization strategies for this compound are not widely reported, the principles of glucuronide derivatization are well-established. researchgate.net The availability of a pure, labeled standard like this compound would be instrumental in developing and validating such derivatization methods for the tetrabenazine family of compounds, ultimately leading to a more definitive analytical characterization.

Q & A

Q. Q1. What are the critical analytical methods for characterizing cis-dihydrotetrabenazine glucuronide-d6 in pharmacokinetic studies?

Answer:

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the gold standard for quantifying glucuronide metabolites due to its high sensitivity and specificity for deuterated compounds. For structural confirmation, Nuclear Magnetic Resonance (NMR) is essential, particularly for distinguishing cis/trans isomerism via coupling constants (e.g., 3JHH^3J_{HH}) in the glucuronide moiety.
  • High-Resolution Mass Spectrometry (HRMS) validates molecular weight and isotopic purity (e.g., verifying six deuterium atoms in the deuterated analog) .
  • Data Interpretation Tip: Cross-validate results using orthogonal methods to address potential matrix effects or ionization suppression in LC-MS/MS workflows.

Q. Q2. How can researchers ensure the stability of this compound during in vitro metabolic assays?

Answer:

  • Storage Conditions: Store at -80°C in anhydrous DMSO or methanol to prevent hydrolysis of the glucuronide bond. Avoid freeze-thaw cycles.
  • Buffer Compatibility: Use phosphate-buffered saline (PBS, pH 7.4) with 1 mM EDTA to chelate divalent cations that may catalyze degradation.
  • Stability Testing: Perform forced degradation studies under acidic (pH 3), basic (pH 9), and oxidative (H2_2O2_2) conditions to identify degradation pathways. Monitor via LC-UV at 254 nm for glucuronide-specific absorbance .

Advanced Research Questions

Q. Q3. What methodological challenges arise when studying the deuterium isotope effect (DIE) on the glucuronidation kinetics of cis-dihydrotetrabenazine-d6?

Answer:

  • Kinetic Isotope Effect (KIE): Deuterium substitution at metabolically active sites (e.g., positions adjacent to hydroxyl groups) may alter UDP-glucuronosyltransferase (UGT) binding affinity. Use Michaelis-Menten kinetics with recombinant UGT isoforms (e.g., UGT1A1, UGT2B7) to compare VmaxV_{max} and KmK_m between deuterated and non-deuterated substrates.
  • Data Contradictions: A lower KmK_m for the deuterated analog could suggest enhanced binding, but reduced VmaxV_{max} might indicate slower catalysis due to isotopic mass effects. Resolve discrepancies using molecular docking simulations to assess steric/electronic impacts of deuterium .

Q. Q4. How can researchers design a robust in vitro-in vivo extrapolation (IVIVE) model for this compound clearance?

Answer:

  • In Vitro Parameters: Measure intrinsic clearance (CLintCL_{int}) in hepatocyte suspensions or microsomes. Adjust for fuinc_{inc} (unbound fraction) and scaling factors (e.g., microsomal protein per gram of liver).
  • IVIVE Workflow:
    • Use physiologically based pharmacokinetic (PBPK) modeling to incorporate tissue-specific UGT expression data.
    • Validate predictions against in vivo plasma concentration-time profiles from deuterated tracer studies.
  • Pitfalls: Overestimation of clearance due to neglecting enterohepatic recirculation of glucuronides. Include fecal excretion data to refine models .

Q. Q5. What strategies mitigate matrix interference when quantifying this compound in complex biological samples?

Answer:

  • Sample Preparation:
    • Solid-Phase Extraction (SPE): Use mixed-mode cartridges (e.g., Oasis HLB) for selective retention of glucuronides.
    • Protein Precipitation: Acetonitrile:methanol (70:30) with 0.1% formic acid improves recovery from plasma.
  • Chromatographic Optimization:
    • HILIC Columns: Improve retention of polar glucuronides vs. hydrophobic matrix components.
    • Mobile Phase: 0.1% ammonium formate in acetonitrile/water enhances ionization efficiency in MS .

Key Research Gaps and Recommendations

  • Isotopic Purity: Verify deuterium incorporation (>98%) via 2^2H-NMR to avoid confounding kinetic data .
  • Metabolite Identification: Use MS/MS fragmentation libraries to distinguish this compound from endogenous glucuronides in untargeted metabolomics .
  • Ethical Data Reporting: Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable) for sharing isotopic synthesis protocols .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.